1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol
Description
1-(1,3-Benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and pyrazole moieties in its structure suggests that it may exhibit a range of biological activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-benzyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16-11-13(10-12-6-2-1-3-7-12)19-20(16)17-18-14-8-4-5-9-15(14)22-17/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKEJSIESZAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Pyrazole Moiety: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of Benzothiazole and Pyrazole: The final step involves coupling the benzothiazole and pyrazole moieties under specific reaction conditions, such as using a base in an appropriate solvent.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-benzyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1,3-Benzothiazol-2-yl Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
3-Benzyl-1H-pyrazol-5-ol Derivatives: These compounds share the pyrazole moiety and are used in similar applications.
The uniqueness of this compound lies in its combined structural features, which may result in synergistic effects and enhanced biological activities compared to its individual components .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
